molecular formula C7H11BrN4O B13079480 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide

3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide

Cat. No.: B13079480
M. Wt: 247.09 g/mol
InChI Key: DBSZJDNXTKDHRG-UHFFFAOYSA-N
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Description

3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide: is a chemical compound with the molecular formula C7H11BrN4O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the 4-position.

    Amination: The bromo-substituted pyrazole undergoes nucleophilic substitution with an amine to introduce the amino group at the 3-position.

    Amidation: Finally, the resulting 3-amino-4-bromo-1H-pyrazole is reacted with 2-methylpropanoyl chloride to form the desired amide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromo substituent can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Dehalogenated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block for the synthesis of more complex molecules in organic synthesis.

    Catalysis: Potential use as a ligand in coordination chemistry for catalysis.

Biology and Medicine:

    Drug Development:

    Enzyme Inhibition: May act as an inhibitor for certain enzymes, making it useful in biochemical research.

Industry:

    Materials Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino and bromo substituents on the pyrazole ring can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride
  • 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one
  • 3-Amino-4-bromo-1H-pyrazole-1-acetic acid

Comparison:

  • Structural Differences: The listed compounds differ in their substituents and functional groups attached to the pyrazole ring, which can significantly affect their chemical properties and reactivity.
  • Unique Features: 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide is unique due to the presence of both an amino group and a bromo substituent on the pyrazole ring, along with a 2-methylpropanamide moiety. This combination of functional groups can lead to unique reactivity and potential applications.

Properties

Molecular Formula

C7H11BrN4O

Molecular Weight

247.09 g/mol

IUPAC Name

3-(3-amino-4-bromopyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C7H11BrN4O/c1-4(7(10)13)2-12-3-5(8)6(9)11-12/h3-4H,2H2,1H3,(H2,9,11)(H2,10,13)

InChI Key

DBSZJDNXTKDHRG-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C(=N1)N)Br)C(=O)N

Origin of Product

United States

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